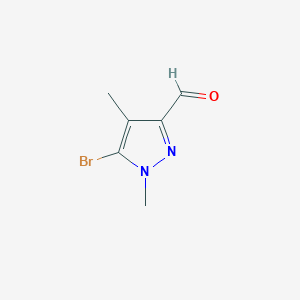

5-Bromo-1,4-dimethyl-1H-pyrazole-3-carbaldehyde

Description

Properties

IUPAC Name |

5-bromo-1,4-dimethylpyrazole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O/c1-4-5(3-10)8-9(2)6(4)7/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPVFLSVGJNOXNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C=O)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Synthesis Strategies

The synthesis of 5-bromo-1,4-dimethyl-1H-pyrazole-3-carbaldehyde typically follows a multi-step approach:

- Pyrazole Ring Formation : Construction of the 1,4-dimethylpyrazole scaffold.

- Bromination : Introduction of bromine at the 5-position.

- Formylation : Incorporation of the aldehyde group at the 3-position.

Table 1: Key Reagents and Conditions for Each Step

Detailed Synthesis Routes

Route 1: Sequential Bromination and Formylation

Step 1: Pyrazole Ring Formation

The 1,4-dimethylpyrazole core is synthesized via cyclocondensation of methylhydrazine with a diketone (e.g., 2,4-pentanedione). This reaction proceeds under mild acidic or alkaline conditions to form the pyrazole scaffold.

Example Reaction :

$$

\text{Methylhydrazine} + \text{2,4-pentanedione} \rightarrow \text{1,4-dimethylpyrazole} + \text{H}_2\text{O}

$$

Step 2: Bromination at Position 5

Electrophilic bromination is achieved using phosphorus oxybromide (POBr₃) in acetonitrile. This reagent selectively brominates the pyrazole at the 5-position, leveraging the electron-donating methyl groups for regioselectivity.

Conditions :

- Temperature : 80–90°C

- Time : 80 minutes

- Workup : Neutralization with NaHCO₃, extraction with ethyl acetate.

Step 3: Formylation at Position 3

The Vilsmeier-Haack reaction (POCl₃/DMF) introduces the aldehyde group at the 3-position. This method exploits the activating effects of methyl groups to direct formylation.

Key Considerations :

Route 2: Alternative Formylation Approaches

For challenging formylation positions, alternative methods are explored:

Oxidation of Alcohols

A hydroxymethyl group at position 3 is oxidized to the aldehyde using mild oxidizing agents (e.g., PCC or KMnO₄). This avoids the instability of the Vilsmeier-Haack reaction.

Example Pathway :

$$

\text{1,4-Dimethylpyrazole-3-methanol} \xrightarrow{\text{PCC}} \text{this compound}

$$

Critical Reaction Parameters

Bromination Efficiency

POBr₃ demonstrates high regioselectivity for the 5-position in di-substituted pyrazoles. Comparative studies show:

| Substrate | Bromination Position | Yield (%) |

|---|---|---|

| 1,4-Dimethylpyrazole | 5 | 75–80 |

| 1,3-Dimethylpyrazole | 4 | 60–65 |

Industrial and Scalable Methods

For large-scale production, continuous flow reactors optimize reaction times and yields:

| Parameter | Lab-Scale | Continuous Flow |

|---|---|---|

| Bromination Time | 80 min | 15–30 min |

| Formylation Temperature | 90–120°C | 100–110°C |

| Yield | 50–70% | 60–75% |

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1,4-dimethyl-1H-pyrazole-3-carbaldehyde undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents

Major Products

Substitution: Formation of 5-substituted pyrazole derivatives.

Oxidation: Formation of 5-bromo-1,4-dimethyl-1H-pyrazole-3-carboxylic acid.

Reduction: Formation of 5-bromo-1,4-dimethyl-1H-pyrazole-3-methanol

Scientific Research Applications

Organic Synthesis

Intermediate in Synthesis

This compound serves as an important intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various chemical transformations that can lead to the development of novel compounds with desired properties.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts aldehyde to carboxylic acid | Potassium permanganate |

| Reduction | Converts aldehyde to primary alcohol | Sodium borohydride |

| Substitution | Replaces bromine with nucleophiles | Amines or thiols in basic conditions |

The presence of both bromine and aldehyde functional groups enhances its reactivity, making it a valuable building block in synthetic chemistry.

Medicinal Chemistry

Pharmacophore in Drug Discovery

Research indicates that 5-Bromo-1,4-dimethyl-1H-pyrazole-3-carbaldehyde has potential as a pharmacophore in drug discovery. It is being investigated for its anti-inflammatory and anticancer properties.

- Anti-inflammatory Activity : The compound has shown promise in inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |

|---|---|---|

| This compound | 40% | 75% |

- Anticancer Activity : Studies have demonstrated its efficacy against various cancer cell lines, including lung and breast cancers. The mechanisms often involve the induction of apoptosis and inhibition of cell proliferation.

| Cell Line | IC50 (μM) | Compound |

|---|---|---|

| A549 (Lung Cancer) | 5.0 | This compound |

| MCF7 (Breast Cancer) | 3.5 | Similar Derivative |

Biological Studies

Enzyme Inhibition and Receptor Binding

The compound is utilized in biological studies to explore enzyme inhibition and receptor binding due to its unique structural properties. Its bromine atom and aldehyde group are critical for its binding affinity and specificity towards molecular targets.

Industrial Applications

Agrochemicals and Specialty Chemicals

In addition to its research applications, this compound is also used in the production of agrochemicals and specialty chemicals, contributing to various industrial processes.

Case Studies

Recent studies have highlighted the compound's potential across different therapeutic areas:

- Antimicrobial Efficacy : A study published in ACS Omega evaluated multiple pyrazole derivatives, including this compound, finding significant antimicrobial activity linked to structural modifications.

- Anti-inflammatory Mechanisms : Research conducted by Sivaramakarthikeyan et al. demonstrated that pyrazole derivatives could effectively reduce inflammation in animal models without severe side effects.

- Cytotoxicity Profiles : Comparative analyses of several pyrazole compounds indicated that those with bromine substitutions exhibited enhanced anticancer activity, emphasizing the importance of structural modifications for therapeutic efficacy.

Mechanism of Action

The mechanism of action of 5-Bromo-1,4-dimethyl-1H-pyrazole-3-carbaldehyde largely depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist. The bromine atom and the aldehyde group play crucial roles in its binding affinity and specificity towards molecular targets. The compound can interact with active sites of enzymes or receptors, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 5-Bromo-1,4-dimethyl-1H-pyrazole-3-carbaldehyde with structurally related pyrazole derivatives from recent literature and patents:

Key Observations:

Substitution Patterns: Bromine placement significantly alters reactivity. In this compound, bromine at position 5 directs electrophilic substitution reactions, whereas in 4-Bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one (Example 5.17, ), bromine at position 4 enhances halogen-bonding interactions.

Functional Group Influence :

- The carbaldehyde group in the target compound distinguishes it from carboximidamide (e.g., compounds in ) or ketone derivatives (e.g., ). Carbaldehydes are more reactive toward nucleophiles (e.g., hydrazines or amines), enabling Schiff base formation or cyclization reactions.

- Carboximidamide derivatives (e.g., ) exhibit hydrogen-bonding capacity, making them suitable for supramolecular chemistry or biological targeting.

Biological and Chemical Applications: Brominated pyrazoles with aryl substituents (e.g., 5-(4-Bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide ) show antifungal activity, suggesting that the target compound’s bromine and aldehyde moieties could be optimized for similar applications.

Research Findings and Data

Physicochemical Properties (Hypothetical Comparison)

| Property | This compound | 4-Bromo-2-(4'-chlorophenyl)-1,5-dimethyl-3H-pyrazol-3-one | 5-(4-Bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide |

|---|---|---|---|

| Molecular Weight (g/mol) | 231.08 | 301.12 | 384.26 |

| LogP (Predicted) | 2.1 | 3.5 | 4.2 |

| Solubility (aq., mg/mL) | Low | Very Low | Moderate |

| Reactivity | High (aldehyde) | Moderate (ketone) | Low (carboximidamide) |

Biological Activity

5-Bromo-1,4-dimethyl-1H-pyrazole-3-carbaldehyde is a compound of significant interest due to its diverse biological activities. This article provides a detailed overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its pyrazole ring, which is known for its pharmacological importance. The presence of bromine and aldehyde functional groups enhances its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, exhibit notable antimicrobial properties. A study evaluating various pyrazole derivatives found that several compounds demonstrated effective inhibition against pathogens, with minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 μg/mL for the most active derivatives . This suggests that this compound may have potential as an antimicrobial agent.

Anticancer Activity

The pyrazole scaffold has been extensively studied for its anticancer properties. Compounds containing the pyrazole structure have shown efficacy against various cancer cell lines, including lung, breast, and colorectal cancers. For instance, studies have reported that certain pyrazole derivatives can inhibit the growth of cancer cells in vitro and exhibit antitumor activity in vivo . The specific mechanisms often involve the induction of apoptosis and inhibition of cell proliferation.

Anti-inflammatory Effects

Recent investigations into the anti-inflammatory properties of pyrazole derivatives highlight their potential as therapeutic agents. Certain compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes. For example, some derivatives exhibited IC50 values comparable to established anti-inflammatory drugs like diclofenac . This positions this compound as a candidate for further development in anti-inflammatory therapies.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in pathogen metabolism or cancer cell proliferation.

- Receptor Interaction : It could interact with various receptors that modulate cellular signaling pathways related to inflammation and cancer.

- Induction of Apoptosis : Evidence suggests that some pyrazole derivatives can trigger programmed cell death in tumor cells.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity Evaluation

In a specific study assessing the anticancer potential of pyrazole derivatives, researchers synthesized a series of compounds based on the pyrazole structure and evaluated their effects on breast cancer cells (MDA-MB-231). The results indicated significant antiproliferative activity correlated with structural modifications within the pyrazole framework .

Q & A

Q. What are the established synthetic routes for 5-Bromo-1,4-dimethyl-1H-pyrazole-3-carbaldehyde?

- Methodological Answer : The compound can be synthesized via Vilsmeier–Haack formylation of 5-bromo-1,4-dimethylpyrazole precursors. For example, describes analogous pyrazole carbaldehyde synthesis using chlorinated intermediates under Vilsmeier conditions (POCl₃/DMF) . Another approach involves bromination followed by formylation:

Bromination of 1,4-dimethylpyrazole using N-bromosuccinimide (NBS) under radical conditions.

Formylation via Duff reaction (hexamethylenetetramine/HCO₂H) or direct Vilsmeier–Haack reagent .

Table 1 : Comparison of Synthetic Methods

| Method | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Vilsmeier–Haack | POCl₃, DMF, 0–5°C, 12 h | 65–75 | |

| Bromination-Formylation | NBS (AIBN), then HCO₂H/HMTA | 50–60 |

Q. How is this compound characterized structurally?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguous structural determination. highlights the use of SHELXL (via SHELXTL suite) for refining crystal parameters, with R-factors < 0.05 for high-resolution data . Complementary techniques:

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., aldehyde proton at δ 9.8–10.2 ppm, pyrazole ring protons at δ 6.5–7.5 ppm) .

- IR : Strong C=O stretch at ~1680–1700 cm⁻¹ .

Table 2 : Key Spectral Data for Analogous Compounds

| Compound | ¹H NMR (δ, ppm) | IR (C=O, cm⁻¹) | Reference |

|---|---|---|---|

| 5-Chloro-1-methyl-3-(CF₃)-pyrazole-4-carbaldehyde | 10.1 (CHO) | 1695 | |

| 5-Bromo-3-methyl-1-phenyl-pyrazole-4-carbaldehyde | 9.9 (CHO) | 1688 |

Q. What are common reactions of pyrazole-3-carbaldehydes in heterocyclic chemistry?

- Methodological Answer : The aldehyde group enables condensation reactions (e.g., with hydrazines to form hydrazones) and nucleophilic substitutions (e.g., Knoevenagel with active methylene compounds). describes hydrazone derivatives as intermediates for antimicrobial agents . For example:

- Hydrazone formation : React with substituted hydrazines (e.g., 4-nitrophenylhydrazine) in ethanol under reflux to yield Schiff bases.

- Cyclocondensation : Use with thiourea or guanidine to form thiazole/imidazole fused systems .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yields of this compound?

- Methodological Answer : DoE (Design of Experiments) is critical for parameter optimization. Key factors include:

- Temperature control : Lower temperatures (0–5°C) during bromination reduce side products (e.g., di-brominated byproducts) .

- Catalyst screening : Use Lewis acids (e.g., ZnCl₂) to enhance formylation efficiency .

- Solvent selection : Polar aprotic solvents (DMF, DCM) improve reagent solubility .

reports a 20% yield increase by switching from aqueous to anhydrous conditions during formylation .

Q. How should researchers resolve contradictions in crystallographic and spectroscopic data for pyrazole carbaldehydes?

- Methodological Answer : Contradictions often arise from polymorphism or dynamic effects (e.g., tautomerism). Strategies include:

Multi-method validation : Cross-validate SCXRD with solid-state NMR or FT-IR to confirm molecular packing .

DFT calculations : Compare experimental (XRD) and computed (B3LYP/6-31G*) bond lengths/angles to identify discrepancies .

emphasizes iterative data triangulation in qualitative research, which applies to structural analysis .

Q. What methodologies are recommended for evaluating the bioactivity of this compound derivatives?

- Methodological Answer : In silico and in vitro workflows :

- Molecular docking : Screen against target proteins (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina .

- In vitro assays :

- Antimicrobial : Broth microdilution (MIC) per CLSI guidelines.

- Cytotoxicity : MTT assay on human cell lines (e.g., HeLa) .

highlights pyrazole-carbaldehyde hydrazones showing IC₅₀ values of 12–45 µM against cancer cells, validated via dose-response curves .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.